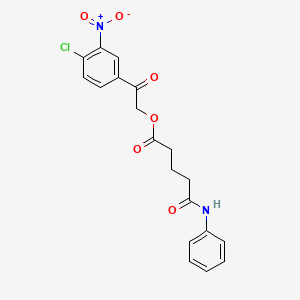
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate
描述
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate, also known as CNO, is a chemical compound that has been widely used in scientific research. It is a synthetic ligand that can be used to activate or inhibit specific receptors in the brain, making it a valuable tool for studying the neurobiological mechanisms underlying behavior and cognition.
作用机制
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate acts as a synthetic ligand that can bind to specific receptors in the brain, such as the Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). When 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate binds to these receptors, it can activate or inhibit specific signaling pathways, leading to changes in neural activity and behavior.
Biochemical and Physiological Effects:
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate has been shown to have a variety of biochemical and physiological effects, depending on the specific receptors it binds to. For example, 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate can activate the Gq-coupled DREADD receptor, leading to increased intracellular calcium levels and downstream signaling pathways. 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate can also activate the Gi-coupled DREADD receptor, leading to decreased intracellular cyclic AMP levels and downstream signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate in lab experiments is its specificity for certain receptors, allowing researchers to selectively activate or inhibit specific neural circuits. Additionally, 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate is stable and can be easily administered to animal models, making it a valuable tool for studying the neurobiological mechanisms underlying behavior and cognition. However, one limitation of using 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate is that it may have off-target effects, leading to unintended changes in neural activity and behavior.
未来方向
There are several future directions for research involving 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate. One potential area of study is the development of new DREADD receptors that can be activated or inhibited by different ligands, allowing for more precise control over neural circuits. Another potential direction is the development of new therapies for neurological disorders, based on the specific activation or inhibition of certain receptors using 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate or related compounds. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate and its potential off-target effects.
科学研究应用
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate has been used in a variety of scientific research applications, including the study of neural circuits, behavior, and cognition. It is often used to activate or inhibit specific receptors in the brain, allowing researchers to investigate the role of these receptors in various physiological and behavioral processes. 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate has also been used to study the effects of drugs on the brain and to develop new treatments for neurological disorders.
属性
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 5-anilino-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O6/c20-15-10-9-13(11-16(15)22(26)27)17(23)12-28-19(25)8-4-7-18(24)21-14-5-2-1-3-6-14/h1-3,5-6,9-11H,4,7-8,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENJOCVXOZCEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-isopropyl-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B3936735.png)
![N-[2-methoxy-4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3936738.png)
![N-(2-methoxybenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3936743.png)
![1-[2-(4-chlorophenoxy)ethoxy]-2-ethoxybenzene](/img/structure/B3936749.png)
![4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3936750.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B3936757.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3936760.png)
![2-[2-(4-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B3936783.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3936793.png)
![1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B3936797.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3936810.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide](/img/structure/B3936825.png)
![1,3-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3936832.png)
![N,N-diallyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936833.png)